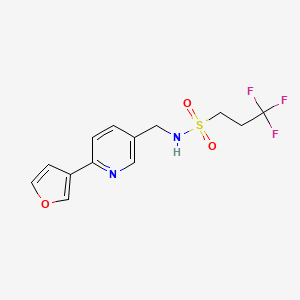

4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

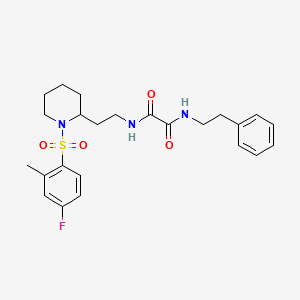

4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole, also known as NVP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Antibacterial Activity and DNA Photocleavage

One study focused on the synthesis, characterization, and antibacterial potential of 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles. These compounds, including derivatives bearing methoxy and nitro groups, exhibited significant antibacterial effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, compounds with halogen groups showed notable DNA photocleavage activity, suggesting their utility in developing antibacterial agents and researching DNA interactions (Sharma et al., 2020).

Organic Magnetic Materials

Research into benzimidazole-based organic magnetic materials has revealed the synthesis and characterization of highly stable nitroxide radicals. These compounds demonstrate antiferromagnetic exchange coupling and offer insights into the role of hydrogen bonds in magnetic properties. Such studies contribute to the development of organic materials with magnetic functionalities (Ferrer et al., 2001).

Enantioselective Catalysis

Studies on the enantioselective Michael additions of nitromethane to alkene derivatives, including 1-(2-alkenoyl)-3,5-dimethylpyrazoles, have been conducted. These reactions, catalyzed by chiral Lewis acids and achiral amine bases, yield high chemical yields and enantioselectivities. Such catalytic methods are valuable for synthesizing enantiomerically enriched compounds, demonstrating the application of pyrazole derivatives in asymmetric synthesis (Itoh & Kanemasa, 2002).

Nitrification Inhibition in Agriculture

The compound 3,4-Dimethylpyrazole phosphate (DMPP) has been identified as a new nitrification inhibitor for agricultural and horticultural use. DMPP can significantly reduce NO3– leaching and N2O emission without negatively affecting CH4 oxidation in soil, thus improving yield and potentially allowing for reduced fertilizer application (Zerulla et al., 2001).

Molecular Structure and Reactivity

Research into the structural aspects of pyrazole derivatives has led to the synthesis and characterization of compounds like 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole. These studies, including X-ray crystallography and NMR spectroscopy, provide insights into the molecular structure, reactivity, and potential applications of these compounds in developing novel materials and catalysts (Drew et al., 2007).

Propiedades

IUPAC Name |

1,3-dimethyl-4-[(E)-2-nitroethenyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-6-7(3-4-10(11)12)5-9(2)8-6/h3-5H,1-2H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPQECQXOSYESI-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=C[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1/C=C/[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2648381.png)

![2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2648383.png)

![1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2648391.png)

![N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]but-2-ynamide](/img/structure/B2648394.png)

![N-(4-isopropylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2648395.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2648401.png)

![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one](/img/structure/B2648403.png)